ganomycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(2Z,5E,9E)-2-[2-(2,5-dihydroxyphenyl)ethylidene]-11-hydroxy-6,10-dimethylundeca-5,9-dienoic acid |
InChI |
InChI=1S/C21H28O5/c1-15(5-3-7-16(2)14-22)6-4-8-17(21(25)26)9-10-18-13-19(23)11-12-20(18)24/h6-7,9,11-13,22-24H,3-5,8,10,14H2,1-2H3,(H,25,26)/b15-6+,16-7+,17-9- |
InChI Key |
YMBZMWGZXRRFEN-KPJMVHGFSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC1=C(C=CC(=C1)O)O)/C(=O)O)/CC/C=C(\C)/CO |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C(=O)O)CCC=C(C)CO |
Synonyms |
2-(2-(2,5-dihydroxyphenyl)-ethyliden)-11-hydroxy-6,10-dimethyl-undeca-5,9-diene acid ganomycin A ganomycin-A |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Utilization of Ganomycin a
Elucidation of Biogenetic Building Blocks
The molecular structure of ganomycin A is derived from distinct precursor molecules originating from primary metabolism. The aromatic core of this compound is synthesized via the shikimate pathway, which produces aromatic amino acids and other related compounds. The isoprenoid side chain, a defining feature of its terpenoid nature, is constructed from precursor units supplied by the mevalonic acid pathway. rhhz.net
Key biogenetic building blocks for this compound include:
Shikimic Acid: This is the foundational precursor for the hydroquinone (B1673460) ring structure.
Mevalonic Acid: This molecule is the starting point for the synthesis of the farnesyl pyrophosphate (FPP) that forms the C15 isoprenoid side chain.
S-adenosylmethionine (SAM): The methyl groups present in the final structure are typically donated by SAM. researchgate.net
The assembly of these precursors involves the prenylation of an aromatic compound, a crucial step that enhances the biological activity and diversity of these molecules. rhhz.net Aromatic prenyltransferases are the key enzymes responsible for catalyzing this linkage. rhhz.net
Proposed Enzymatic Catalysis and Intermediate Transformations
While the complete enzymatic cascade for this compound biosynthesis is still under investigation, a plausible pathway can be proposed based on known meroterpenoid biosynthesis. The process is initiated by the formation of the aromatic and isoprenoid precursors.
The key enzymatic steps are hypothesized to be:
Formation of the Aromatic Core: The shikimate pathway generates chorismate, a key branch-point intermediate. A series of enzymatic reactions, likely involving chorismatases and other modifying enzymes, would convert chorismate into a hydroquinone derivative.
Synthesis of Farnesyl Pyrophosphate (FPP): The mevalonic acid pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed by FPP synthase to form the C15 farnesyl pyrophosphate.
Prenylation: A prenyltransferase enzyme catalyzes the attachment of the farnesyl group from FPP to the hydroquinone ring. This is a critical step in creating the characteristic meroterpenoid structure.
Tailoring Reactions: Following prenylation, a series of tailoring enzymes, including oxidoreductases (such as cytochrome P450 monooxygenases), methyltransferases, and dehydrogenases, would modify the initial structure to yield this compound. mt.comnih.gov These enzymes are responsible for the specific oxidation patterns and methylation observed in the final molecule.
The formation of related meroterpenoids often involves cyclization reactions, which in some cases can lead to the formation of a γ-lactone moiety through a nucleophilic attack from a carboxyl group to a ketone. rhhz.net
Genetic Basis and Biosynthetic Gene Cluster Characterization
The enzymes required for the biosynthesis of secondary metabolites like this compound are typically encoded by genes clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). plos.orgfrontiersin.orgnih.gov The analysis of the Ganoderma lucidum genome has revealed the presence of numerous carbohydrate-active enzymes and ligninolytic enzymes, which are indicative of its complex secondary metabolism. rhhz.net
While the specific BGC for this compound has not been fully characterized, it is expected to contain genes for:
Aromatic acid biosynthesis: Genes for the later steps of the shikimate pathway.
Terpenoid biosynthesis: Genes encoding enzymes of the mevalonic acid pathway.
Aromatic prenyltransferase: The key enzyme for the condensation step. rhhz.net
Tailoring enzymes: Genes for cytochrome P450s, methyltransferases, and oxidoreductases that finalize the this compound structure. nih.govjmb.or.kr
The identification and characterization of such BGCs are often accomplished through genome sequencing, comparative genomic analysis, and gene disruption studies. plos.orgfrontiersin.org These approaches allow researchers to correlate specific genes with the production of particular natural products and to elucidate their biosynthetic pathways. plos.org
Chemical Synthesis and Derivatization Strategies for Ganomycin a Analogues
Total Synthetic Approaches to Ganomycin A Core Scaffolds
While a specific total synthesis of this compound has not been extensively documented in publicly available literature, the synthesis of its core farnesyl hydroquinone (B1673460) scaffold can be accomplished through established methodologies in organic chemistry. The general approach involves the coupling of a functionalized hydroquinone moiety with a farnesyl or related terpenoid chain.
Key synthetic strategies for constructing similar meroterpenoid structures, which can be adapted for this compound, include:
Friedel-Crafts Alkylation: This classic method can be used to introduce the farnesyl chain onto the hydroquinone ring. Variations of this reaction, including the use of Lewis acids, can control regioselectivity. scispace.com
Claisen Rearrangement: A powerful tool for carbon-carbon bond formation, the Claisen rearrangement of an appropriately substituted allyl aryl ether can be employed to construct the core structure. Microwave-assisted Claisen rearrangements have been shown to be effective in the synthesis of related chromene-containing farnesyl hydroquinones. nih.govresearchgate.netthieme-connect.com
Condensation Reactions: Direct condensation of a hydroquinone derivative with a farnesyl-containing fragment is a plausible route. For instance, the synthesis of related vitamin K analogues involves the condensation of menadione (B1676200) with phytol. scispace.com
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Stille coupling, could be envisioned for connecting the aromatic and terpenoid components, assuming appropriate pre-functionalization of both partners.
A significant challenge in the total synthesis of this compound is the control of regioselectivity in the attachment of the farnesyl chain to the hydroquinone ring. The substitution pattern on the hydroquinone can influence the position of alkylation.
Stereoselective and Regioselective Methodologies in Synthesis
The farnesyl tail of this compound contains stereogenic centers, and the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure material. Furthermore, achieving regiocontrol in the substitution of the hydroquinone ring is a key synthetic hurdle.
Stereoselective Strategies:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as farnesol, as starting materials can provide a straightforward way to introduce the desired stereochemistry in the terpenoid chain.
Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of key intermediates. For example, Sharpless asymmetric dihydroxylation has been used to create stereogenic centers in the synthesis of related meroterpenoids like fornicin A. researchgate.net Lipase-mediated resolutions have also proven effective in separating enantiomers of terpenoid building blocks. mdpi.com
Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in a molecule can direct the formation of new ones. Intramolecular reactions, such as aldol (B89426) reactions, can be designed to proceed with high diastereoselectivity, as demonstrated in the synthesis of other Ganoderma meroterpenoids. acs.orgnih.gov
Regioselective Methodologies:
Directing Groups: The use of directing groups on the hydroquinone ring can control the position of the incoming farnesyl group during electrophilic substitution reactions.
Boronic Acid-Substituted Quinones: The use of boronic acid-substituted benzoquinones as dienophiles in Diels-Alder reactions has been shown to control regioselectivity in the synthesis of non-quinonoid precursors to plasmodione, a related compound. researchgate.net
Enzymatic Farnesylation: In biosynthesis, enzymes such as UbiA-like prenyltransferases catalyze the regiospecific farnesylation of aromatic substrates. acs.org While not a purely chemical method, this biocatalytic approach highlights the potential for enzymatic strategies in achieving high regioselectivity.
Table 1: Key Methodologies in the Synthesis of this compound and Related Compounds
| Methodology | Application | Key Features | Reference(s) |
|---|---|---|---|
| Total Synthesis | |||
| Friedel-Crafts Alkylation | Coupling of terpenoid side chain to hydroquinone | Classic C-C bond formation, regioselectivity can be an issue. | scispace.com |
| Claisen Rearrangement | Formation of chromene ring systems | Microwave assistance can improve efficiency and regioselectivity. | nih.govresearchgate.netthieme-connect.com |
| Intramolecular Aldol Reaction | Construction of complex cyclic systems | Can exhibit high regio- and diastereoselectivity. | acs.orgnih.gov |
| Stereoselective Synthesis | |||
| Sharpless Asymmetric Dihydroxylation | Introduction of chiral hydroxyl groups | Reliable method for creating stereocenters. | researchgate.net |
| Lipase-Mediated Resolution | Separation of enantiomers | Enzymatic method for obtaining chiral building blocks. | mdpi.com |
| Regioselective Synthesis | |||
| Boronic Acid-Substituted Quinones | Control of regioselectivity in cycloadditions | Auxiliary-based approach for directed synthesis. | researchgate.net |
Semisynthetic Modifications and Preparation of Structural Analogues
Semisynthesis, starting from a readily available natural product, offers a more direct route to novel analogues. While specific semisynthetic studies on this compound are not widely reported, the modification of related Ganoderma terpenoids provides a blueprint for potential strategies. For example, ganodermanontriol, another meroterpenoid from Ganoderma, has been subjected to semisynthesis to produce its stereoisomeric triols. researchgate.net
Potential semisynthetic modifications of this compound could include:
Modification of the Carboxylic Acid: The carboxylic acid group on the farnesyl chain is a prime target for modification. Esterification or amidation could be readily achieved to produce a library of derivatives with varied physicochemical properties.
Alteration of the Hydroquinone: The hydroxyl groups of the hydroquinone moiety can be alkylated, acylated, or used as handles for further functionalization. For instance, the synthesis of biphenylalkylacetylhydroquinone ethers has been reported to enhance biological activity. core.ac.uk
Modification of the Terpenoid Backbone: The double bonds within the farnesyl chain could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to create analogues with altered shapes and polarities.
The goal of such modifications is often to improve the potency, selectivity, or pharmacokinetic properties of the parent compound.
Rational Design and Synthesis of Advanced Derivatives
The rational design of novel derivatives of this compound is guided by structure-activity relationship (SAR) studies. drugdesign.orgresearchgate.netresearchgate.net By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its antimicrobial effects.
Key considerations for the rational design of this compound derivatives include:
The Farnesyl Chain: The length and branching of the lipid tail can significantly impact activity. Analogues with shorter or longer terpenoid chains, or with different patterns of unsaturation, could be synthesized to probe the optimal lipophilicity for interaction with the biological target. Studies on other lipopeptide antibiotics have shown that the nature of the lipid tail is critical for activity. rsc.org
The Hydroquinone Ring: The substitution pattern and the nature of the substituents on the aromatic ring are likely crucial for activity. The synthesis of analogues with different functional groups on the hydroquinone could reveal important electronic or steric requirements.
The synthesis of these rationally designed derivatives would employ the synthetic methodologies outlined in the previous sections. The resulting compounds would then be screened for their biological activity, and the data would be used to refine the SAR model and guide the design of the next generation of analogues. This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents. nih.gov
Mechanistic Investigations of Biological Activities Excluding Human Clinical Data
Antimicrobial Activity and Associated Mechanisms
Research into the antimicrobial spectrum of ganomycin A has revealed its potential to inhibit the growth of various microorganisms. The mechanisms underlying these activities are multifaceted, targeting fundamental cellular processes essential for microbial survival and proliferation.
This compound has demonstrated activity against certain Gram-positive bacteria. The mechanisms by which small molecules can exert antibacterial effects are diverse, often involving the inhibition of critical biosynthetic pathways or the disruption of cellular structures. While direct mechanistic studies on this compound are not extensively detailed in the available literature, the following sections describe established antibacterial mechanisms that could be relevant.
A primary target for many antibacterial agents is the bacterial cell wall, a structure essential for maintaining cell integrity and shape, which is absent in mammalian cells. youtube.com The synthesis of peptidoglycan, the main component of the bacterial cell wall, is a complex process that can be inhibited at several stages. frontiersin.org
Alanine (B10760859) Racemase: This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential precursor for the peptidoglycan pentapeptide side chain. nih.govnih.gov Inhibition of alanine racemase depletes the pool of D-alanine, thereby halting cell wall synthesis. nih.gov As an enzyme unique to prokaryotes, it is an attractive target for antibacterial drug development. nih.gov
D-alanyl-D-alanine Synthetase (Ddl): This enzyme is responsible for ligating two D-alanine molecules, forming the D-Ala-D-Ala dipeptide, another crucial component of the peptidoglycan precursor. nih.gov The inhibition of this enzyme also leads to the cessation of cell wall construction. nih.gov The antibiotic D-cycloserine, for example, targets both alanine racemase and D-alanyl-D-alanine ligase. nih.gov
The bacterial ribosome (70S) is a validated target for a variety of antibiotics. Inhibition of protein synthesis can occur at different stages of translation, including initiation, elongation, and termination. nih.gov Antibiotics can interfere with this process by binding to either the 30S or 50S ribosomal subunits. microbenotes.com For instance, some antibiotics block the binding of aminoacyl-tRNA to the A-site of the ribosome, while others inhibit the peptidyl transferase reaction or the translocation of the ribosome along the mRNA. youtube.com This disruption of protein production is ultimately lethal to the bacterium.
The bacterial cytoplasmic membrane is vital for numerous cellular functions, including serving as a selective permeability barrier and housing components of the respiratory chain. mdpi.com Some antimicrobial compounds can disrupt the structural and functional integrity of this membrane. nih.govaimspress.com This can occur through various mechanisms, such as the formation of pores or channels in the membrane, leading to the leakage of essential intracellular components like ions and metabolites, and the dissipation of the membrane potential, ultimately causing cell death. mdpi.comresearchgate.net The hydrophobic nature of certain molecules allows them to insert into the lipid bilayer, disrupting its structure and compromising its barrier function. mdpi.com
Compounds from Ganoderma species have also been noted for their antifungal properties. nih.gov Phenolic compounds, in particular, are known to be toxic to fungal cells. nih.gov A key target in fungi is the cell membrane, which contains ergosterol (B1671047) as its primary sterol component, unlike mammalian cells which contain cholesterol. youtube.com
One of the primary mechanisms of antifungal action for phenolic compounds is the disruption of the fungal cell membrane's integrity by binding to ergosterol. nih.govresearchgate.net This interaction can alter membrane fluidity and permeability, leading to the leakage of cellular contents and ultimately cell death. researchgate.net Additionally, some antifungal agents can inhibit the enzymes involved in the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the membrane. youtube.com For example, azole antifungals inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a critical step in ergosterol production. researchgate.net
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound/Extract | Target Organism | Putative Mechanism of Action |
| Phenolic compounds from Ganoderma | Fungi | Binding to ergosterol in the cell membrane, inhibition of sterol synthesis enzymes. nih.gov |
| This compound (as a phenolic compound) | Fungi | Likely involves disruption of membrane integrity via interaction with ergosterol. nih.gov |
Certain bioactive compounds isolated from Ganoderma have demonstrated antiviral activities. google.comnih.gov For instance, ganomycins I and B, which are structurally related to this compound, have been shown to act as competitive inhibitors of the HIV-1 protease. frontiersin.org This viral enzyme is crucial for the maturation of new virus particles, and its inhibition prevents the production of infectious virions.
Furthermore, methanol-soluble extracts of Ganoderma lucidum, which would contain compounds like ganomycin, have been found to selectively inhibit the replication of Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV). google.com The precise mechanisms of this inhibition may involve interference with viral entry, replication, or other stages of the viral life cycle. nih.gov
Table 2: Antiviral Properties of Ganomycin-related Compounds
| Compound/Extract | Target Virus | Mechanism of Action / Effect |
| Ganomycin I and B | HIV-1 | Competitive inhibition of protease. frontiersin.org |
| Methanol-soluble extracts of G. lucidum | Herpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV) | Selective inhibition of viral replication. google.com |
Antineoplastic Modulating Effects
Cellular Proliferation Inhibition and Antiproliferative Mechanisms
Compounds derived from Ganoderma lucidum have demonstrated significant capabilities in inhibiting the proliferation of various cancer cell lines. Ganoderic acid A (GA-A), a triterpenoid (B12794562) structurally related to this compound, has been shown to suppress cell proliferation in human hepatocellular carcinoma (HCC) cells, specifically HepG2 and SMMC7721 lines, in a dose-dependent manner nih.gov. This inhibitory effect has also been observed in breast cancer and osteosarcoma cells nih.gov.
The antiproliferative activity of these compounds is linked to their influence on key regulatory proteins. For instance, treatment with GA-A has been found to significantly suppress the expression of cyclin D1, a protein crucial for cell cycle progression nih.gov. Concurrently, it increases the expression of p21, a cyclin-dependent kinase inhibitor nih.gov. In human osteosarcoma cells (HOS and MG-63), GA-A has also been shown to effectively inhibit proliferation in a dose-dependent fashion nih.gov.
| Compound | Cell Line | Effect | Molecular Mechanism |
|---|---|---|---|
| Ganoderic Acid A | HepG2, SMMC7721 (Hepatocellular Carcinoma) | Inhibition of proliferation | Suppression of cyclin D1, increased p21 expression |
| Ganoderic Acid A | HOS, MG-63 (Osteosarcoma) | Inhibition of proliferation | Down-regulation of phosphorylated STAT3 |
Induction of Programmed Cell Death (Apoptosis) Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancerous cells. Ganoderic acid A has been observed to induce apoptosis in human hepatocellular carcinoma cells nih.gov. This is evidenced by an increase in the expression of cleaved caspase-3, a key executioner in the apoptotic cascade nih.gov.
In human osteosarcoma cells, GA-A also induces significant apoptosis nih.gov. The molecular mechanisms underlying this pro-apoptotic effect involve the modulation of signaling pathways. Specifically, GA-A treatment leads to an increased phosphorylation of p38 and an upregulation of NF-κB1 expression in osteosarcoma cells nih.gov. Furthermore, studies on other compounds from Ganoderma lucidum, such as Ganoderic acid T, have shown apoptosis induction in lung cancer cells mediated by mitochondrial dysfunction and an increase in the expression of p53 and Bax proteins epa.gov.
| Compound | Cell Line | Apoptotic Mechanism | Key Molecular Targets |
|---|---|---|---|
| Ganoderic Acid A | HepG2, SMMC7721 (Hepatocellular Carcinoma) | Activation of caspase cascade | Increased cleaved caspase-3 |
| Ganoderic Acid A | HOS, MG-63 (Osteosarcoma) | Modulation of signaling pathways | Increased phosphorylation of p38, increased NF-κB1 expression |
| Ganoderic Acid T | 95-D (Lung Cancer) | Mitochondrial-mediated apoptosis | Increased p53 and Bax expression, activation of caspase-3 |
Inhibition of Cell Migration and Invasion (Anti-metastatic Potential)
The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Compounds from Ganoderma lucidum have shown potential in inhibiting key steps of metastasis, such as cell migration and invasion. In vitro studies using transwell assays have demonstrated that ganoderic acid A significantly reduces the number of migrated and invaded human hepatocellular carcinoma cells (HepG2 and SMMC7721) nih.gov.
Similarly, in human osteosarcoma cell lines (HOS and MG-63), GA-A has been shown to significantly inhibit cell invasion nih.gov. The anti-metastatic effects of these compounds are thought to be mediated through the regulation of various signaling pathways that control cell motility and the degradation of the extracellular matrix.
Modulation of Angiogenesis-Related Processes
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis hopkinsmedicine.org. Several compounds from Ganoderma lucidum have been found to possess anti-angiogenic properties. Polysaccharides-peptide (GLPP) from this mushroom has been shown to inhibit the proliferation of human umbilical cord vascular endothelial cells (HUVEC) in vitro, with inhibitory rates of 9.4%, 15.6%, and 40.4% at concentrations of 1, 10, and 100 mg/L, respectively amegroups.cn.
Furthermore, in vivo studies using the chick chorioallantoic membrane (CAM) assay have confirmed the anti-angiogenic effect of GLPP amegroups.cn. The anti-angiogenic activity may be a key mechanism underlying the anti-tumor effects of Ganoderma lucidum extracts amegroups.cn.
Cell Cycle Progression Perturbation Analysis
Disruption of the normal cell cycle is a hallmark of cancer. Bioactive molecules from Ganoderma lucidum can interfere with this process, leading to cell cycle arrest and thereby inhibiting tumor growth. Ganoderic acid A has been shown to induce cell cycle arrest at the G0/G1 phase in human hepatocellular carcinoma cells nih.gov. This is consistent with its effect on downregulating cyclin D1 and upregulating p21 nih.gov.
An ethanol-soluble and acidic component (ESAC) from Ganoderma lucidum, which primarily contains triterpenes, effectively mediates G1 cell cycle arrest in human breast cancer cells in both a concentration- and time-dependent manner nih.gov. In other studies, extracts from Ganoderma tsugae were found to inhibit colorectal cancer cell proliferation by causing an accumulation of cells in the G2/M phase, which may be due to the downregulation of cyclin A and B1 and the upregulation of p21 and p27 nih.gov.
| Compound/Extract | Cell Line | Phase of Cell Cycle Arrest | Molecular Mechanism |
|---|---|---|---|
| Ganoderic Acid A | HepG2, SMMC7721 (Hepatocellular Carcinoma) | G0/G1 | Downregulation of cyclin D1, upregulation of p21 |
| ESAC (Triterpene-rich extract) | MCF-7, MDA-MB-231 (Breast Cancer) | G1 | Induction of DNA damage |
| Ganoderma tsugae extract | Colorectal Cancer Cells | G2/M | Downregulation of cyclin A and B1, upregulation of p21 and p27 |
Anti-inflammatory Response Modulation
Chronic inflammation is a known risk factor for the development of cancer. Many natural compounds exhibit both anti-inflammatory and anti-cancer properties. Meroterpenoids isolated from Ganoderma lucidum have demonstrated anti-inflammatory activity. In a study using LPS-induced macrophage cells (RAW264.7), certain meroterpenoids were found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner, though they did not affect COX-2 expression mdpi.com. The anti-inflammatory effects of compounds from Ganoderma lucidum are attributed to the modulation of key inflammatory mediators.
Regulation of Pro-inflammatory Cytokine and Chemokine Expression
No studies detailing the impact of this compound on the expression of pro-inflammatory cytokines or chemokines were found.
Impact on Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
There is currently no available research on the effects of this compound on the NF-κB or MAPK signaling pathways.
Metabolic Pathway Regulation and Associated Activities
Alpha-Glucosidase Enzyme Inhibition Studies
No data is available regarding the inhibitory effects of this compound on the alpha-glucosidase enzyme.
HMG-CoA Reductase Enzyme Inhibition Studies
Information on the inhibition of the HMG-CoA reductase enzyme specifically by this compound could not be located.
Influence on Glucose Metabolism and Insulin (B600854) Signaling
There are no current studies investigating the influence of this compound on glucose metabolism or insulin signaling pathways.
Lipid Metabolism Regulation
Research detailing the role of this compound in the regulation of lipid metabolism is not currently available.
Osteoclastogenesis and Bone Homeostasis Modulation
This compound, a meroterpenoid isolated from the mushroom Ganoderma lucidum, has been identified as a significant modulator of bone homeostasis. Its activity is primarily centered on the inhibition of osteoclastogenesis, the process of osteoclast formation, which is critical in bone resorption. Excessive osteoclast activity is a hallmark of various bone-related diseases, including osteoporosis.
Inhibition of Osteoclast Formation Signaling Cascades (e.g., RANKL-mediated MAPKs, NFATc1)
Research has demonstrated that this compound effectively attenuates the differentiation of osteoclasts induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). nih.gov This inhibition occurs in a dose-dependent manner and is achieved without inducing cytotoxicity, indicating a specific action on the signaling pathways rather than a general toxic effect on the cells. nih.gov
The molecular mechanism underlying this inhibitory effect involves the suppression of key signaling pathways crucial for osteoclast development. This compound has been shown to inhibit the RANKL-induced phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.gov These MAPKs are essential upstream regulators for the activation of transcription factors necessary for osteoclastogenesis.
Furthermore, this compound treatment leads to a significant reduction in the expression of c-Fos and the master transcription factor for osteoclast differentiation, Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). nih.gov The activation and nuclear translocation of NFATc1 are critical downstream events in the RANKL signaling cascade. By inhibiting the expression of c-Fos and NFATc1, this compound effectively halts the genetic program required for the maturation of osteoclast precursors into functional, bone-resorbing cells.
The inhibitory action of this compound extends to the downregulation of various osteoclast-specific marker genes. Studies have reported decreased expression levels of tartrate-resistant acid phosphatase (TRAP), Cathepsin K (CtsK), matrix metalloproteinase-9 (MMP-9), c-Src, Dendritic cell-specific transmembrane protein (DC-STAMP), and osteoclast-associated receptor (OSCAR) in the presence of the compound. nih.gov This broad suppression of key functional and structural proteins confirms its potent anti-osteoclastogenic activity. Consequently, the formation of actin rings and the bone-resorbing activity of osteoclasts are significantly diminished. nih.gov
| Molecular Target | Effect of this compound | Functional Consequence |
|---|---|---|
| MAPKs (ERK, JNK, p38) | Inhibition of Phosphorylation | Blocks upstream signaling for osteoclast differentiation. |
| c-Fos | Decreased Expression | Inhibits a key transcription factor for NFATc1 induction. |
| NFATc1 | Decreased Expression | Inhibits the master regulator of osteoclastogenesis. |
| TRAP, CtsK, MMP-9 | Decreased Gene Expression | Reduces the expression of enzymes essential for bone matrix degradation. |
| c-Src, DC-STAMP, OSCAR | Decreased Gene Expression | Inhibits proteins crucial for osteoclast function, fusion, and signaling. |
Neuroprotective and Neuro-immunomodulatory Effects
As of the current scientific literature, specific studies focusing solely on the neuroprotective and neuro-immunomodulatory effects of the isolated compound this compound have not been identified. While other compounds from Ganoderma lucidum, such as ganoderic acids and polysaccharides, have been investigated for their activities in neural models, this research does not extend specifically to this compound. Therefore, the subsequent sections on cellular protection and neuroinflammation mitigation cannot be detailed for this particular compound.
Cellular Protection in Neural Models
There is currently no available research data specifically investigating the cellular protective effects of this compound in neural models.
Mitigation of Neuroinflammation
There is currently no available research data specifically investigating the mitigation of neuroinflammation by this compound.
Structure Activity Relationship Sar Studies of Ganomycin a and Its Analogues
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For ganomycin A and its analogues, the key pharmacophoric features generally consist of a hydroquinone (B1673460) or quinone ring and a farnesyl side chain. researchgate.net
Research has highlighted the importance of these core components. For instance, the antimicrobial activity of this compound and B is attributed to the farnesyl hydroquinone structure. researchgate.net The arrangement of hydroxyl groups on the hydroquinone ring and the length and saturation of the terpenoid side chain are critical for activity.
Pharmacophore models often include features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. frontiersin.org In the case of ganomycins, the hydroxyl groups of the hydroquinone ring can act as hydrogen bond donors and acceptors, while the farnesyl tail provides a significant hydrophobic region. These features are crucial for the interaction with biological targets. researchgate.net
Elucidation of Structural Determinants for Specific Bioactivities
Modifications to the this compound structure have been shown to significantly impact its various biological activities, including antimicrobial and enzyme inhibitory effects.
For antimicrobial activity, both this compound and B have demonstrated inhibitory effects against several Gram-positive bacteria. researchgate.net Studies on related meroterpenoids suggest that the side chain characteristics are crucial for their activity. nih.gov For example, the length and flexibility of the farnesyl chain can influence how the molecule interacts with bacterial cell membranes or specific protein targets. Docking studies on ganomycins suggest that a primary mechanism of antibacterial action is the inhibition of cell wall synthesis, with alanine (B10760859) racemase (Alr) and D-alanyl-D-alanine synthetase (Ddl) being likely protein targets. nih.govnih.gov
In terms of enzyme inhibition, ganomycin B has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, with an IC50 of 14.3 μM. researchgate.net Furthermore, computational studies have shown that ganomycin B exhibits strong binding affinity to the α-glucosidase enzyme, with a lower binding energy (-7.8 kcal/mol) compared to standard drugs like acarbose (B1664774) and miglitol. upm.edu.mydntb.gov.ua This suggests its potential in managing diabetes. The interaction involves the formation of hydrogen bonds and hydrophobic contacts within the enzyme's active site. upm.edu.my
The table below summarizes the inhibitory activity of ganomycin analogues against specific enzymes.
| Compound/Analogue | Target Enzyme | Activity (IC50 or Binding Energy) | Reference |
| Ganomycin B | HMG-CoA Reductase | 14.3 µM | researchgate.net |
| Ganomycin B | α-glucosidase | -7.8 kcal/mol | upm.edu.my |
| Ganomycin C | T-type calcium channels (Cav3.1 and Cav3.2) | Potent inhibitor | nih.gov |
Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)
Computational chemistry plays a vital role in understanding the SAR of this compound and its analogues, providing insights that are often difficult to obtain through experimental methods alone.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been extensively used to investigate the interaction of ganomycins with various protein targets. ijpsr.com For instance, docking simulations revealed that ganomycins likely inhibit bacterial growth by targeting enzymes involved in cell wall synthesis. nih.govnih.gov In another study, molecular docking of ganomycin B into the active site of the α-glucosidase enzyme helped to identify key amino acid residues (Asp327, Arg526, and Asp542) involved in hydrogen bonding, explaining its strong inhibitory potential. upm.edu.my These computational models provide a structural basis for the observed biological activities and guide the design of more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. servireach.com These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new compounds. nih.govfrontiersin.org For ganomycin-related compounds, QSAR can help to identify which structural properties, such as electronic and steric features, are most important for a particular biological effect. researchgate.net By establishing a reliable QSAR model, it is possible to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thus accelerating the drug discovery process. servireach.com
Preclinical Investigations and in Vivo Model Studies Non Human
Efficacy Assessment in Animal Disease Models (e.g., Metabolic Syndrome, Infectious Diseases)
Preclinical evaluations of ganomycin A have primarily focused on its antimicrobial properties. However, published research on its efficacy in in vivo animal models for either infectious diseases or metabolic syndrome is not available. The compound's potential has been characterized through in vitro assessments against various bacterial strains.
Infectious Diseases Investigations have demonstrated that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov In vitro studies have shown a moderate inhibitory effect on the growth of several bacterial species. researchgate.netscielo.org.mx For instance, in laboratory tests, this compound exhibited inhibitory zones ranging from 15 to 25 mm against bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net The minimum inhibitory concentration (MIC) was determined to be 2.5 µg/mL against Micrococcus flavus. researchgate.net Despite these promising in vitro results, there are no currently available studies demonstrating the efficacy of this compound in established animal models of bacterial infection.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Activity Metric | Result | Citation |
| Bacillus subtilis | Zone of Inhibition | 15-25 mm | researchgate.net |
| Staphylococcus aureus | Zone of Inhibition | 15-25 mm | researchgate.net |
| Micrococcus flavus | Zone of Inhibition | 15-25 mm | researchgate.net |
| Micrococcus flavus | Min. Inhibitory Conc. (MIC) | 2.5 µg/mL | researchgate.net |
Metabolic Syndrome There are no published preclinical studies evaluating the efficacy of this compound in animal models of metabolic syndrome. Research into the effects of ganomycins on metabolic disorders has largely concentrated on other analogues, such as ganomycin I and its synthetic derivatives. researchgate.netacs.org
Pharmacodynamic and Mechanistic Confirmation in Complex Biological Systems
Detailed in vivo pharmacodynamic studies that describe the relationship between this compound exposure and its therapeutic effect in a complex biological system have not been reported in the available scientific literature. While its antimicrobial activity is established in vitro, the specific molecular mechanisms and targets of this compound within an animal model remain to be elucidated. researchgate.net Studies on related compounds, such as ganomycin I, have explored mechanisms like the inhibition of the MAPKs and NFATc1 signaling pathways in the context of osteoclastogenesis, but similar in vivo mechanistic confirmations for this compound are absent. researchgate.netnih.gov
Tissue Distribution and Biotransformation Studies in Preclinical Models
Information regarding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is not available in published preclinical research. There are no studies detailing the tissue distribution of this compound in animal models to identify potential target organs or sites of accumulation. nih.govfda.gov Furthermore, research on its biotransformation, identifying the metabolic pathways it undergoes and the resulting metabolites in an in vivo environment, has not been documented. fda.gov
Advanced Analytical and Characterization Methodologies in Ganomycin a Research
High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)
The definitive structure of ganomycin A was established through the comprehensive application of high-resolution spectroscopic methods. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of organic molecules. bitesizebio.com For this compound and related meroterpenoids, a suite of NMR experiments is employed. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, reveals the chemical environment of each proton and carbon atom. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular puzzle by establishing correlations between adjacent protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC), ultimately confirming the bonding sequence. mdpi.com
Mass spectrometry (MS) is critical for determining the elemental composition and molecular weight of a compound. uni-saarland.de High-Resolution Mass Spectrometry, often using techniques like Electrospray Ionization (HRESIMS), provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. researchgate.net For this compound, its molecular formula was deduced as C₂₁H₂₈O₅ based on these methods. np-mrd.org The fragmentation patterns observed in the mass spectrum can also offer corroborating evidence for the proposed structure. uni-saarland.de
Table 1: Spectroscopic Data Summary for this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Molecular Formula | C₂₁H₂₈O₅ | np-mrd.org |
| Molecular Weight | 376.44 g/mol | np-mrd.org |
| Structural Elucidation | Determined by extensive spectroscopic methods, including 1D and 2D NMR and mass spectrometry. | researchgate.netscielo.org.mx |
| ¹H & ¹³C NMR | Provides data on the chemical environment and connectivity of all hydrogen and carbon atoms. | bitesizebio.commdpi.com |
| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry; used to confirm the elemental composition. | researchgate.net |
Advanced Chromatographic Separation and Purification Methodologies (e.g., HPLC, UPLC)
The isolation of this compound from its natural source, the fungus Ganoderma pfeifferi, requires sophisticated separation techniques to separate it from a complex mixture of other metabolites. scielo.org.mxresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for this purpose, offering high resolution, speed, and sensitivity. np-mrd.orgredalyc.org
Reversed-phase HPLC (RP-HPLC) is a commonly used method for purifying farnesyl hydroquinones like this compound. oligofastx.com This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. biorxiv.org By carefully optimizing the mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), individual compounds can be effectively isolated. biorxiv.org UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures. redalyc.org This results in significantly faster separations and improved resolution, allowing for more efficient purification and analysis. redalyc.orgsigmaaldrich.com
Table 2: Representative HPLC Purification Parameters for Ganoderma Meroterpenoids
| Parameter | Description | Example |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP) or Chiral HPLC |
| Stationary Phase (Column) | Typically a silica-based support with chemically bonded nonpolar groups (e.g., C18) or a chiral stationary phase. | C18 column (for general purification); Daicel Chiralpak IE (for chiral separation) researchgate.net |
| Mobile Phase | A mixture of polar solvents, often run in a gradient to improve separation. | Acetonitrile/Water or Methanol/Water mixture biorxiv.org |
| Detection | Commonly UV detection, as the aromatic portions of the molecules absorb UV light. | UV Detector set at a specific wavelength (e.g., 254 nm or 280 nm) |
| Outcome | Isolation of pure this compound from crude fungal extracts or separation of its stereoisomers. | researchgate.netoligofastx.com |
Chiral Analysis for Stereoisomeric Purity and Activity
Chirality, or the "handedness" of a molecule, is a critical aspect of natural product chemistry because different stereoisomers can exhibit vastly different biological activities. mdpi.com this compound possesses stereogenic centers and double bonds, which can lead to the existence of multiple stereoisomers (enantiomers and diastereomers). np-mrd.org Therefore, analyzing the stereoisomeric purity of a sample is essential.
Chiral chromatography is the primary method for separating stereoisomers. mdpi.com This is typically achieved using HPLC with a chiral stationary phase (CSP). researchgate.net These specialized columns contain a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. The separation of enantiomers of meroterpenoids isolated from Ganoderma species has been successfully demonstrated using this approach. researchgate.netresearchgate.net
Once separated, the absolute configuration of each stereoisomer can be determined using techniques like Electronic Circular Dichroism (ECD) spectroscopy. researchgate.net ECD measures the differential absorption of left- and right-circularly polarized light, which is unique for each enantiomer. By comparing experimental ECD spectra with those predicted by computational calculations, the absolute configuration (e.g., R or S) at each chiral center can be assigned. mdpi.com This level of detailed structural information is crucial, as the therapeutic or biological activity of compounds from Ganoderma is often dependent on their specific stereochemistry. scielo.org.mxresearchgate.net
Table 3: Methodologies for Chiral Analysis of Ganoderma Meroterpenoids
| Technique | Purpose | Details | Source(s) |
|---|---|---|---|
| Chiral HPLC | Separation of enantiomers from a racemic or mixed-isomer sample. | Utilizes a Chiral Stationary Phase (CSP) that selectively interacts with each stereoisomer. | researchgate.netresearchgate.netmdpi.com |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound. | Provides a value for specific rotation, [α]D, which is characteristic of a pure enantiomer. | mdpi.com |
| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. | Compares the experimental ECD spectrum of a purified enantiomer to computationally predicted spectra. | researchgate.netmdpi.com |
| Mosher's Method | Chemical derivatization method to determine absolute configuration. | Involves reacting the chiral compound with a chiral derivatizing agent and analyzing the NMR spectrum of the resulting diastereomers. | researchgate.net |
Future Research Trajectories and Potential Applications
Targeted Lead Compound Optimization and Development
The process of lead optimization is a critical phase in the development of bioactive molecules, aiming to enhance desired characteristics such as potency and selectivity while minimizing undesirable properties. danaher.comgardp.org Ganomycin A serves as a valuable lead compound, primarily due to its demonstrated antimicrobial efficacy. acs.orgresearchgate.net Future research will likely focus on systematically modifying its chemical structure to improve its biological profile.
Lead optimization strategies for this compound would involve the targeted chemical manipulation of its functional groups. danaher.com The farnesyl hydroquinone (B1673460) scaffold of this compound offers several sites for modification, including the hydroquinone ring, the carboxylic acid group, and the isoprenoid side chain. Strategies could include:
Functional Group Modification: Altering or substituting functional groups to enhance target interaction and bioavailability.
Isosteric Replacements: Swapping atoms or groups of atoms with replacements that have similar physical or chemical properties to improve the compound's profile. danaher.com
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues by making systematic changes to the molecule and evaluating their biological activity. This process helps to identify the key structural features essential for its activity.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict how structural modifications might affect the binding affinity and activity of this compound against its targets, thereby guiding synthetic efforts more efficiently. danaher.comnih.gov The ultimate goal of this optimization process is to generate novel analogues with superior performance characteristics for further investigation. upmbiomedicals.com
| Research Area | Focus | Potential Outcome |
| Lead Optimization | Chemical modification of the this compound structure. | Development of derivatives with enhanced potency and selectivity. |
| SAR Studies | Identification of key structural motifs for bioactivity. | A clear understanding of which parts of the molecule are crucial for its function. |
| Computational Modeling | In silico prediction of the effects of structural changes. | Rational design of more effective this compound analogues. |
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary reported activity of this compound is antimicrobial, the diverse biological activities of related meroterpenoids isolated from Ganoderma species suggest that its full potential is yet to be unlocked. d-nb.infomdpi.com Future investigations are poised to explore a wider range of biological targets and therapeutic areas.
Initial research has established this compound's effectiveness against several Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus flavus. acs.orgacs.org
| Organism | Activity | MIC Value | Reference |
| Micrococcus flavus | Antibacterial | 2.5 µg/mL | acs.orgacs.org |
| Staphylococcus aureus | Antibacterial | 25 µg/mL | acs.orgacs.org |
| Bacillus subtilis | Antibacterial | - | acs.orgresearchgate.net |
Future research can expand upon these findings by screening this compound against a broader spectrum of microorganisms, including multidrug-resistant strains.
Furthermore, in silico and in vitro studies on related compounds provide a roadmap for exploring new targets for this compound:
Antiviral Activity: In silico docking studies have suggested that ganomycins may act as inhibitors of HIV-1 protease. ijpsr.comnih.gov Experimental validation of this compound's activity against this and other viral enzymes is a logical next step.
Metabolic Regulation: Ganomycin I, a structurally similar compound, has been identified as a dual inhibitor of α-glucosidase and HMG-CoA reductase, an important target in cholesterol synthesis. nih.govmedchemexpress.com This indicates a potential role for this compound or its derivatives in studying metabolic regulation.
Anticancer Targets: Molecular docking simulations performed on ganomycin B showed potential interactions with key anticancer targets such as VEGFR2, B-RAF V600E, and SIRT1. researchgate.net Investigating whether this compound exhibits similar interactions could open up new avenues for its application in oncological research models.
Exploring these novel biological targets will be crucial for uncovering the full therapeutic potential of this compound and its derivatives. nih.govtandfonline.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
To fully understand the biological activity of this compound, future research must delve deeper into its molecular mechanisms of action. The integration of "omics" technologies—such as proteomics and metabolomics—offers powerful tools for achieving this. uninet.edunih.gov These technologies provide a global view of molecular changes within a biological system in response to a compound. humanspecificresearch.orgnih.gov
Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org By treating a bacterial cell with this compound and comparing its proteome to an untreated cell, researchers can identify which proteins are differentially expressed or modified. This can reveal the specific cellular pathways disrupted by the compound, providing direct insight into its antimicrobial mechanism. mdpi.com For example, proteomics could confirm whether this compound disrupts cell wall synthesis, protein production, or other vital bacterial processes.
Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. nih.gov Metabolomics can be used to understand the metabolic response of a target organism to this compound. mdpi.com It can also be applied to the producing fungus, Ganoderma pfeifferi, to study its biosynthetic pathway. By analyzing the metabolome under various growth conditions, it may be possible to identify precursors and bottlenecks in the production of this compound, potentially leading to strategies for enhancing its yield. nih.gov
Combining these omics datasets provides a holistic, systems-biology-level understanding of how this compound functions and how it is produced, facilitating both mechanistic elucidation and biosynthetic optimization. nih.gov
Advanced Delivery System Concepts and Formulation Enhancements (excluding human applications)
The practical application of a bioactive compound like this compound often depends on its formulation. Advanced delivery systems can improve properties such as solubility, stability, and targeted delivery. nih.govigi-global.com For non-human applications, such as in agricultural research or as a tool compound in laboratory settings, developing enhanced formulations of this compound is a key future direction.
Several advanced delivery system concepts could be explored:
Nanoparticle Formulations: Encapsulating this compound within polymeric nanoparticles could enhance its stability and allow for controlled release. mdpi.com For agricultural research, this could lead to more effective and persistent action against plant pathogens.
Liposomal Encapsulation: Liposomes are vesicles that can encapsulate both hydrophilic and lipophilic compounds. Formulating this compound within liposomes could improve its delivery across biological membranes in in vitro experimental models. mdpi.com
Hydrogel Formulations: Incorporating this compound into a hydrogel matrix could provide a system for sustained release, which might be beneficial for applications requiring long-term activity, such as surface antimicrobials in a research or industrial setting. nih.gov
These advanced formulations are not intended for human use but are critical for maximizing the utility of this compound in various research and biotechnological contexts, ensuring its potential is fully realized. google.com
Q & A
Q. What is the molecular structure of Ganomycin A, and what analytical methods are recommended for its characterization?
Q. What are the primary biological activities reported for this compound, and what in vitro assays are used to validate them?
this compound exhibits antimicrobial activity, though potency varies by strain. Standard assays include:
- Broth microdilution (MIC values against Staphylococcus aureus or Candida albicans) .
- Disk diffusion for zone-of-inhibition quantification.
- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines to assess selectivity). Note: Contradictions in bioactivity data may arise from differences in compound purity or assay conditions .
Q. How is this compound synthesized or isolated from natural sources, and what purification challenges exist?
Isolation typically involves:
- Ethanol extraction of Ganoderma spp. fruiting bodies.
- Chromatographic purification (e.g., silica gel column, HPLC) guided by TLC monitoring . Challenges include low natural abundance and structural instability under acidic conditions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity?
- Standardize protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Control variables : Test compound stability under assay conditions (pH, temperature) .
- Comparative studies : Benchmark against structurally similar compounds (e.g., Ganomycin B/K) to isolate structure-activity relationships .
Q. What methodologies are recommended for studying this compound’s mechanism of action in eukaryotic systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : LC-MS profiling to track metabolic pathway disruptions.
- Molecular docking : In silico modeling against target proteins (e.g., fungal cytochrome P450) .
Q. How should researchers address ethical and safety considerations when handling this compound in lab settings?
- Safety protocols : Adhere to GHS Category 4 guidelines (gloves, lab coats, fume hoods) due to acute toxicity risks .
- Waste disposal : Follow institutional guidelines for hazardous organic compounds (e.g., incineration) .
- Ethical review : Submit experimental designs involving human/animal models to ethics committees .
Methodological Guidance
Q. What strategies ensure robust data collection and reproducibility in this compound research?
- Triplicate experiments : Report mean ± SD for biological assays .
- Blinded analysis : Assign sample identifiers to minimize bias in data interpretation .
- Open data practices : Share raw spectra and assay data via repositories (e.g., Zenodo) .
Q. How can researchers critically evaluate conflicting literature on this compound’s pharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
